1-Ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the class of indol-2-one derivatives. This compound has gained significant attention in scientific research due to its activity as a biomodulator of the estrogen receptor alpha (ERα). [, ] While its specific source remains undisclosed in the provided literature, its primary role in scientific research revolves around its interaction with ERα and its potential as an anticancer agent. [, ]
1-Ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one acts as a non-competitive biomodulator of ERα. [] This compound induces necrotic cell death in ERα-positive cancer cells by triggering a sustained activation of the unfolded protein response (UPR). [] The UPR, typically a cytoprotective mechanism, becomes hyperactivated by 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, leading to cell death through ATP depletion. [] While the exact binding site of 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one on ERα remains under investigation, molecular docking studies suggest a novel binding site distinct from those targeted by classical ligands like estrogen or tamoxifen. []
The primary application of 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one in scientific research is as a preclinical anticancer drug candidate. [] Its ability to selectively target and kill ERα-positive cancer cells through UPR hyperactivation makes it a promising lead compound for developing novel cancer therapies. [, ]
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2